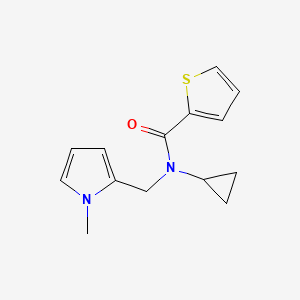

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide

Description

"N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide" is a thiophene-based carboxamide derivative featuring a cyclopropyl group and a 1-methyl-1H-pyrrole methyl substituent.

Properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCNLTAKXUZTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine under basic conditions to yield the desired carboxamide.

-

Preparation of Thiophene-2-carboxylic Acid Chloride

Reagents: Thiophene-2-carboxylic acid, thionyl chloride (SOCl₂)

Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

-

Formation of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine

Reagents: Cyclopropylamine, 1-methyl-1H-pyrrole-2-carboxaldehyde

Conditions: Reductive amination using a reducing agent such as sodium triacetoxyborohydride

-

Coupling Reaction

Reagents: Thiophene-2-carboxylic acid chloride, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine

Conditions: Basic conditions (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Corresponding amines

Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is in the field of medicinal chemistry. The compound serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions. Its structural features enhance its binding affinity to various biological targets, including enzymes and receptors.

Mechanism of Action:

The compound may modulate the activity of molecular targets through specific binding interactions. The presence of cyclopropyl and pyrrole groups can improve selectivity and efficacy, while the thiophene carboxamide moiety influences pharmacokinetic properties.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile platform for researchers.

Materials Science

The compound's distinctive structural characteristics also make it a candidate for developing novel materials with specific electronic or optical properties. Research into its potential applications in this area is ongoing .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives related to thiophene compounds, including this compound. In vitro tests demonstrated significant antifungal activity against Candida albicans, suggesting that structural modifications could enhance biological activity for antifungal applications .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of structurally similar compounds on human liver cancer cells. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, highlighting the therapeutic potential of this class of compounds in cancer treatment .

Mechanism of Action

The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and pyrrole groups can enhance binding affinity and selectivity, while the thiophene carboxamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several thiophene derivatives documented in the literature. Key comparisons include:

Structural Analysis

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide , the benzene-thiophene dihedral angles (8.5–15.4°) are influenced by the nitro group’s electron-withdrawing effects, contrasting with the target compound’s cyclopropyl and pyrrole substituents, which may reduce steric hindrance and alter ring coplanarity .

- Crystallinity vs.

Computational and Crystallographic Tools

- SHELX Refinement : Programs like SHELXL () are critical for resolving thiophene derivatives’ crystal structures, particularly for analyzing dihedral angles and hydrogen-bonding patterns .

- ORTEP-III Visualization : Tools such as ORTEP-3 () enable detailed graphical representation of molecular conformations, aiding in comparing steric effects across analogs .

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is a novel synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including interactions with biological targets, pharmacological effects, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C14H16N2OS

- Molecular Weight : 260.36 g/mol

- CAS Number : 1286717-62-1

The compound features a cyclopropyl group and a pyrrole ring, which are known to enhance binding affinity and selectivity towards various biological targets, such as enzymes and receptors .

Research indicates that this compound interacts with specific enzymes or receptors, modulating their activity through binding interactions. This interaction is essential for understanding its pharmacological profile and optimizing therapeutic potential. The compound's structural motifs suggest it may exhibit antifungal and antibacterial properties, similar to other compounds with analogous structures.

Antimicrobial Properties

Studies have shown that compounds similar to this compound often display significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, indicating a promising avenue for further exploration in treating infections.

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound suggest it may inhibit cancer cell proliferation. The presence of the pyrrole ring is particularly noteworthy, as similar structures have been linked to enhanced cytotoxicity against tumor cells. The structure–activity relationship (SAR) analysis indicates that modifications to the pyrrole moiety can significantly impact activity levels against specific cancer types .

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The IC50 values were measured for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 8 |

These results indicate that this compound could be a candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with cyclopropylamine and 1-methyl-1H-pyrrole-2-methanamine intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) under reflux .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

- Spectroscopic techniques :

- NMR : and NMR confirm the presence of cyclopropyl (δ 0.5–1.2 ppm), pyrrole (δ 6.2–6.8 ppm), and thiophene (δ 7.1–7.5 ppm) moieties .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3100 cm (aromatic C-H) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Data collection : Use high-resolution (<1.0 Å) synchrotron radiation to resolve electron density maps for the cyclopropyl and pyrrole groups .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., C-H···O/S interactions). Dihedral angles between thiophene and pyrrole rings (typically 8–15°) indicate planarity .

- Validation : Check for R-factor convergence (<0.05) and use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies are effective for analyzing biological target interactions?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) using AutoDock Vina. Key interactions include:

- Hydrogen bonding between the amide carbonyl and active-site residues (e.g., Arg125).

- π-π stacking between thiophene and aromatic side chains (e.g., Phe330) .

- In vitro assays :

- Enzyme inhibition : Measure IC values using fluorogenic substrates in microsomal preparations .

- Cellular uptake : Radiolabel the compound with and quantify accumulation in cell lines via scintillation counting .

Q. How can contradictory data in solubility and stability studies be resolved?

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, comparing experimental vs. predicted (LogP ~2.8) values. Discrepancies >10% may indicate polymorphic forms .

- Stability studies :

- Hydrolytic stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC-MS/MS .

- Photostability : Expose to UV light (300–400 nm) and track decomposition products using LC-UV .

Methodological Considerations

Q. What computational tools predict metabolic pathways for this compound?

- Software : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II metabolism sites.

- Predicted Phase I: Oxidation at the cyclopropyl ring or N-demethylation of the pyrrole group.

- Phase II: Glucuronidation of the amide nitrogen .

- Validation : Compare with in vitro liver microsome assays (+NADPH/cofactors) and UPLC-QTOF analysis .

Q. How can synthetic byproducts be characterized and minimized?

- Byproduct identification :

- LC-MS : Detect impurities (e.g., over-alkylated pyrrole derivatives) with m/z shifts of +28 or +56 Da .

- TLC : Monitor reaction progress using silica plates (R ~0.3 for product vs. ~0.6 for unreacted starting materials) .

- Mitigation :

- Use scavenger resins (e.g., QuadraPure™) to trap excess reagents.

- Optimize stoichiometry (1:1.05 ratio of acyl chloride to amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.